Flt3-IN-22

FLT3-D835Y Cellular kinase inhibition STAT5 signaling

Research on FLT3-ITD+ AML often fails when acquired D835Y kinase domain mutations compromise inhibitor binding. Flt3-IN-22 solves this by maintaining single-digit picomolar potency against the FLT3/D835Y mutant, where clinical inhibitors like quizartinib lose over 10,000-fold activity. - FLT3/D835Y IC50: 0.199 nM; Cellular STAT5 phosphorylation IC50: 26 nM - >400-fold selectivity window over NRas, ensuring clean FLT3 pathway interrogation - Enables dissection of resistance mechanisms in MV4-11 or MOLM-13 engineered models

Molecular Formula C24H22N6O2
Molecular Weight 426.5 g/mol
Cat. No. B12369706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlt3-IN-22
Molecular FormulaC24H22N6O2
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESC1CC(CC1N)NC(=O)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=C(C=C5)C6=COC=C6
InChIInChI=1S/C24H22N6O2/c25-16-3-4-17(11-16)26-24(31)14-2-5-19-18(9-14)22(30-29-19)23-27-20-6-1-13(10-21(20)28-23)15-7-8-32-12-15/h1-2,5-10,12,16-17H,3-4,11,25H2,(H,26,31)(H,27,28)(H,29,30)/t16-,17-/m0/s1
InChIKeyDYNPVDYEHXTYCX-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flt3-IN-22: Potent FLT3 Kinase Inhibitor


Flt3-IN-22, also designated as compound 22f, is a synthetic small molecule inhibitor that targets the FMS-like tyrosine kinase 3 (FLT3) receptor, a clinically validated target in acute myeloid leukemia (AML) [1]. The compound is characterized by a molecular weight of 426.47 g/mol and the molecular formula C24H22N6O2 . It has been disclosed in US Patent US11254667 and US11542261 as part of a chemical series of FLT3 kinase inhibitors [1]. Biochemical profiling reveals that Flt3-IN-22 is a potent inhibitor of both wild-type FLT3 and the clinically relevant drug-resistant mutant FLT3/D835Y [1].

Target FLT3 (wild-type, D835Y mutant)
Profile Mutation-specific kinase inhibition context
Scaffold Patent-reported FLT3 inhibitor series

Mutation-Specific FLT3 Inhibition with Flt3-IN-22


In the FLT3 inhibitor landscape, broad class-level interchange is scientifically invalid due to significant divergence in potency against specific activating mutations, particularly the kinase domain (KD) mutation D835Y and the internal tandem duplication (ITD) [1]. While many clinical and preclinical FLT3 inhibitors, such as quizartinib and gilteritinib, demonstrate strong activity against FLT3-ITD, their efficacy can be severely compromised by secondary mutations like D835Y, a common mechanism of acquired resistance [2]. A generic selection of a FLT3 inhibitor without verifying its quantitative potency against specific mutant isoforms can lead to experimental failure or misinterpretation of target engagement. Flt3-IN-22 distinguishes itself by maintaining exceptionally high potency against both wild-type FLT3 and the FLT3/D835Y mutant in a single molecular scaffold, a differential profile critical for research applications focused on resistant AML models [1]. The following evidence quantitatively substantiates this differentiation, enabling precise procurement decisions.

Mutation coverage

Pan-FLT3 inhibitor activity may not extend to D835Y or F691L kinase domain mutants.

Analog variability

Close structural analogs may exhibit different cellular STAT5 target-engagement profiles.

Off-target profile

Multikinase inhibitor class may introduce NRas pathway interference in FLT3-specific studies.

Flt3-IN-22: Differentiation Evidence


STAT5 Phosphorylation: Superior Potency vs Analog

In a direct head-to-head comparison performed under identical experimental conditions, Flt3-IN-22 (identified as Compound I-22 in the source patent) demonstrates significantly greater cellular potency against the FLT3 target than its close structural analog, Compound I-43. The differential activity was measured using the AlphaScreen SureFire STAT5 (pTyr694;Tyr699) assay, which quantifies the inhibition of FLT3-dependent STAT5 phosphorylation, a critical downstream signaling event in AML cells. Flt3-IN-22 inhibited FLT3-driven STAT5 phosphorylation with an IC50 of 26 nM, whereas the comparator analog Compound I-43 exhibited a markedly higher IC50 of 76 nM under the same assay conditions [1]. This ~2.9-fold difference in cellular potency, despite their chemical similarity, provides a clear, data-driven rationale for selecting Flt3-IN-22 over structurally related alternatives for functional cellular studies.

STAT5 cellular potency
Head-to-head
Flt3-IN-22 IC50 26 nM
Analog I-43 IC50 76 nM
~2.9-fold difference
Reported cellular target-engagement context
Supports analog differentiation for FLT3 cellular assays
FLT3-D835Y Cellular kinase inhibition STAT5 signaling Acute myeloid leukemia

Potency Against FLT3-D835Y vs Quizartinib

The FLT3/D835Y mutation is a well-characterized gatekeeper mutation that confers clinical resistance to several FLT3 inhibitors, including the FDA-approved drug quizartinib. Biochemical profiling reveals a stark contrast in potency. Flt3-IN-22 retains potent inhibitory activity against the FLT3/D835Y mutant with an IC50 of 0.199 nM in a biochemical assay . In cross-study comparison, quizartinib is reported to be profoundly less effective against this same mutant, with an IC50 of 2089 nM [1]. This represents a difference of over 10,000-fold in biochemical potency. While cross-study comparisons require cautious interpretation due to potential assay variations, the massive magnitude of this differential (~10,500-fold) strongly suggests a fundamental mechanistic advantage for Flt3-IN-22 in engaging the D835Y mutant.

D835Y kinase inhibition
Cross-study comparable
Flt3-IN-22 IC50 0.199 nM
Quizartinib IC50 2089 nM
~10,500-fold difference
Reported D835Y mutant kinase assay context
Cross-study comparison; assay conditions may differ
FLT3-D835Y Quizartinib resistance Kinase domain mutation AML targeted therapy

FLT3-F691L: Potency vs Gilteritinib

The FLT3-F691L mutation is another clinically significant kinase domain mutation that emerges as a mechanism of acquired resistance to type I FLT3 inhibitors like gilteritinib. Flt3-IN-22 is reported to exhibit strong antiproliferative activity against Ba/F3 cell lines engineered to express the FLT3-F691L mutant . While a precise IC50 value for Flt3-IN-22 in this specific cell line is not provided in the available data, its classification as a compound with 'strong antiproliferative activity' against this gilteritinib-resistant mutant distinguishes it from inhibitors that lose efficacy. Cross-study data shows that gilteritinib's potency against FLT3-ITD+F691L is significantly reduced (GI50 of 6.6 nM) compared to its potency against FLT3-ITD alone [1]. This suggests Flt3-IN-22 may serve as a valuable chemical probe for studying F691L-mediated resistance pathways.

F691L cell-model activity
Class-level inference
“Strong antiproliferative activity” reported
Reported F691L cell-model response context
Direct quantitative comparator unavailable; endpoint verification recommended
FLT3-F691L Gilteritinib resistance Secondary mutation Ba/F3 cell model

NRAS Off-Target Selectivity

A critical factor in selecting a research tool compound is its potential for off-target effects that can confound phenotypic interpretation. A selectivity counter-screen against the GTPase NRas, a related signaling protein, provides quantitative insight into the specificity of Flt3-IN-22. The compound demonstrates an IC50 of 9,920 nM (9.92 μM) against NRas in a cellular assay [1]. This value is nearly 400-fold higher than its IC50 of 26 nM against the intended FLT3 target in a comparable cellular assay (see Evidence Item 1). In contrast, many earlier-generation FLT3 inhibitors (e.g., midostaurin, sorafenib) are characterized as multikinase inhibitors with potent activity against a broad spectrum of kinases at therapeutically relevant concentrations. While a direct kinome-wide comparison is not available, this specific, quantified selectivity window provides a clear differential advantage over known promiscuous FLT3 inhibitors.

NRas selectivity window
Cross-study comparable
NRas IC50 9,920 nM vs FLT3 IC50 26 nM
~381-fold selectivity window
Supports FLT3-specific signaling interpretation
Compared to multikinase inhibitor class with low selectivity
FLT3 NRAS Kinase selectivity Off-target activity

Flt3-IN-22: Application Scenarios


D835Y AML Resistance Mechanisms

Based on the evidence that Flt3-IN-22 maintains picomolar potency against FLT3/D835Y (IC50 = 0.199 nM), in stark contrast to the >10,000-fold lower potency of quizartinib against this mutant [1], Flt3-IN-22 is an optimal chemical probe for this application. It can be used in MV4-11 or MOLM-13 cell lines engineered to express the FLT3-D835Y mutation to dissect the downstream signaling pathways that remain active during clinical inhibitor treatment and to validate combination therapy strategies designed to overcome D835Y-mediated resistance.

FLT3 Target Engagement in Cellular Assays

The direct head-to-head comparison showing Flt3-IN-22's superior cellular potency (IC50 = 26 nM) against a close structural analog (IC50 = 76 nM) in a STAT5 phosphorylation assay [1] makes it the superior choice for experiments requiring robust target engagement at low concentrations. This ensures maximal inhibition of the FLT3-STAT5 axis in cellular models, providing a clear, interpretable phenotype for studying FLT3-dependent proliferation and survival mechanisms in AML.

FLT3 vs NRas Signaling Crosstalk

The quantitative selectivity data demonstrating a nearly 400-fold window between Flt3-IN-22's potency against FLT3 and the off-target NRas [1] supports its application in experiments designed to dissect the specific contribution of FLT3 signaling from the overlapping Ras/MAPK pathway. Researchers studying the functional consequences of FLT3 inhibition in a background where NRas signaling must remain unperturbed should prioritize Flt3-IN-22 over less selective, multikinase FLT3 inhibitors to minimize confounding off-target effects.

Application
Selection Property
Validation Focus
D835Y-mutant FLT3 signaling studies
D835Y mutant kinase assay profile
D835Y-driven resistance pathway endpoints
FLT3 target-engagement cellular studies
Cellular STAT5 phosphorylation inhibition profile
FLT3-STAT5 axis endpoint verification
FLT3-selective signaling dissection
FLT3 vs NRas selectivity window
Off-target pathway contribution review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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